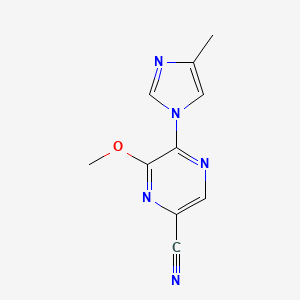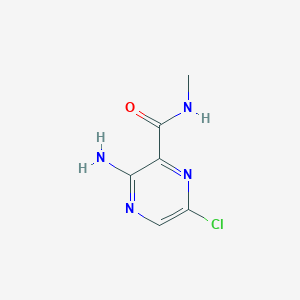
6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that features both imidazole and pyrazine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile typically involves the formation of the imidazole and pyrazine rings followed by their coupling. Common synthetic routes include:
Formation of Imidazole Ring: This can be achieved through the cyclization of glyoxal and ammonia or other suitable precursors.
Formation of Pyrazine Ring: Pyrazine rings can be synthesized through various methods, including the condensation of 1,2-diamines with 1,2-diketones.
Coupling Reactions: The final step involves coupling the imidazole and pyrazine rings under suitable conditions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile undergoes several types of chemical reactions:
Scientific Research Applications
6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile can be compared with other similar compounds:
Properties
Molecular Formula |
C10H9N5O |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H9N5O/c1-7-5-15(6-13-7)9-10(16-2)14-8(3-11)4-12-9/h4-6H,1-2H3 |
InChI Key |
ZNBCKZDMTZEOQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=NC=C(N=C2OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine](/img/structure/B13884399.png)


![Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)-](/img/structure/B13884427.png)


![3-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13884446.png)
![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)





